

# A Comparative Analysis of Keliximab and Other Biologics for Severe Asthma

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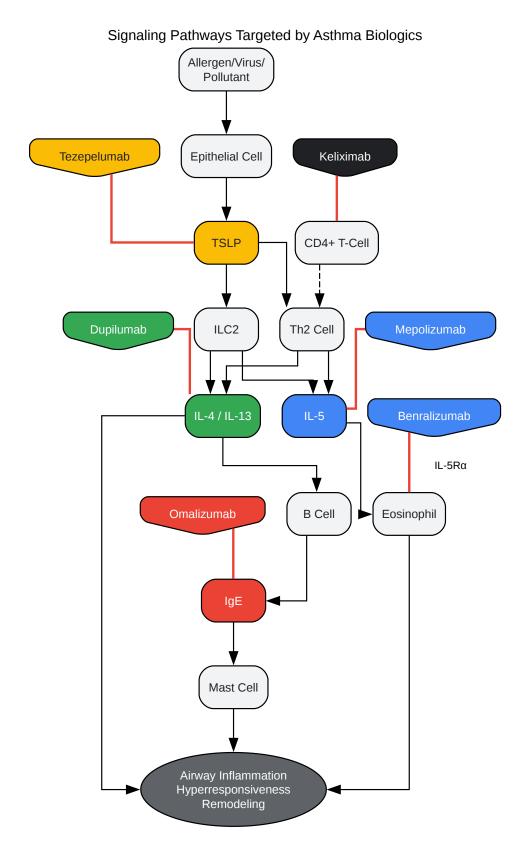
For Researchers, Scientists, and Drug Development Professionals

The landscape of severe asthma management has been significantly reshaped by the advent of biologic therapies. These monoclonal antibodies target specific inflammatory pathways, offering a more personalized approach to treatment. This guide provides a side-by-side comparison of **keliximab**, an anti-CD4 monoclonal antibody, with other key biologics approved for severe asthma: omalizumab (anti-IgE), mepolizumab and benralizumab (anti-IL-5 pathway), dupilumab (anti-IL-4/IL-13), and tezepelumab (anti-TSLP).

## Mechanism of Action: Targeting Distinct Inflammatory Pathways

Biologics for severe asthma are distinguished by their specific molecular targets within the inflammatory cascade. **Keliximab** represents an immunomodulatory approach by targeting CD4+ T-cells, which are central to orchestrating the inflammatory response in asthma. In contrast, other biologics target more downstream pathways, focusing on specific cytokines or immunoglobulins.





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Caption: Signaling Pathways Targeted by Asthma Biologics.



### **Quantitative Comparison of Clinical Efficacy**

The following tables summarize key efficacy data from pivotal clinical trials of **keliximab** and other biologics. It is important to note that direct head-to-head trial data is limited, and comparisons should be interpreted with caution due to differences in study populations and designs.

Table 1: Reduction in Annualized Asthma Exacerbation Rate (AAER)

| Biologic (Pivotal<br>Trial)           | Patient Population                            | Treatment Dose                                  | AAER vs. Placebo   |
|---------------------------------------|---|---|--|
| Keliximab                             | Corticosteroid-<br>dependent severe<br>asthma | 3.0 mg/kg single infusion                       | Data on AAER not<br>available; significant<br>increases in PEFR<br>observed.[1][2] |
| Omalizumab (EXTRA)                    | Moderate-to-severe allergic asthma            | 150-375 mg every 2-4<br>weeks                   | ~25% reduction.[3][4]  |
| Mepolizumab<br>(DREAM)                | Severe eosinophilic asthma                    | 75 mg, 250 mg, or<br>750 mg IV every 4<br>weeks | 48-52% reduction.[5]   |
| Benralizumab<br>(SIROCCO &<br>CALIMA) | Severe eosinophilic asthma                    | 30 mg SC every 8<br>weeks                       | 28-51% reduction.[7]   |
| Dupilumab (QUEST)                     | Moderate-to-severe asthma                     | 200 mg or 300 mg SC<br>every 2 weeks            | 46% reduction (overall population).[10][11]  |
| Tezepelumab<br>(NAVIGATOR)            | Severe, uncontrolled asthma                   | 210 mg SC every 4<br>weeks                      | 56% reduction.[13][14]<br>[15]   |

Table 2: Improvement in Lung Function (FEV1)



| Biologic (Pivotal<br>Trial)             | Patient Population                            | Treatment Dose                    | Change in Pre-<br>Bronchodilator<br>FEV1 vs. Placebo                      |
|---|---|-----------------------------------|---|
| Keliximab                               | Corticosteroid-<br>dependent severe<br>asthma | 3.0 mg/kg single infusion         | Data on FEV1 not<br>available; significant<br>increase in PEFR.[1]<br>[2] |
| Omalizumab                              | Moderate-to-severe allergic asthma            | 150-375 mg every 2-4<br>weeks     | Modest improvements observed.[3]  |
| Mepolizumab<br>(MENSA)                  | Severe eosinophilic asthma                    | 100 mg SC every 4<br>weeks        | +120 mL<br>improvement.[5]  |
| Benralizumab<br>(SIROCCO &<br>CALIMA)   | Severe eosinophilic asthma                    | 30 mg SC every 8<br>weeks         | +116 to +159 mL<br>improvement.[5][9]                                     |
| Dupilumab (QUEST)                       | Moderate-to-severe asthma                     | 200 mg or 300 mg SC every 2 weeks | +130 to +160 mL improvement.[5]   |
| Tezepelumab<br>(NAVIGATOR &<br>PATHWAY) | Severe, uncontrolled asthma                   | 210 mg SC every 4<br>weeks        | +130 to +150 mL<br>improvement.[16]                                       |

Table 3: Oral Corticosteroid (OCS)-Sparing Effect

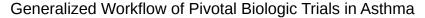


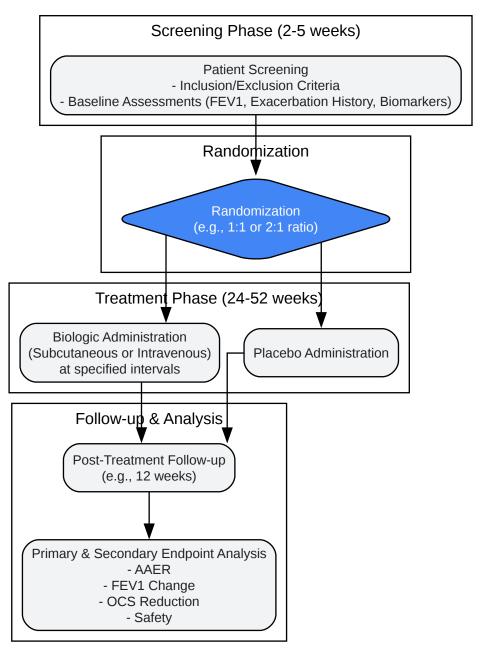
| Biologic (Pivotal Trial) | Patient Population                       | Median Reduction in OCS<br>Dose vs. Placebo                                   |
|--------------------------|--|---|
| Keliximab                | Corticosteroid-dependent severe asthma   | Data not available.   |
| Omalizumab               | OCS-dependent allergic asthma            | Significant reduction in OCS dose.[14]  |
| Mepolizumab (SIRIUS)     | OCS-dependent severe eosinophilic asthma | 50% median reduction.[13]   |
| Benralizumab (ZONDA)     | OCS-dependent severe eosinophilic asthma | 75% median reduction.[17][18]   |
| Dupilumab (VENTURE)      | OCS-dependent severe asthma              | 70% median reduction.[18]   |
| Tezepelumab (SOURCE)     | OCS-dependent severe asthma              | Numerical, but not statistically significant, reduction in some analyses.[19] |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental designs for key studies.







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Caption: Generalized Workflow of Pivotal Biologic Trials in Asthma.

### **Keliximab Study Protocol**

A study investigating **keliximab** in corticosteroid-dependent asthmatics involved a single intravenous infusion at doses of 0.5, 1.5, or 3.0 mg/kg, or placebo.[1] The primary assessments



included changes in lung function (Peak Expiratory Flow Rate - PEFR) and immunomonitoring. [1]

- Immunophenotyping: Peripheral blood mononuclear cells (PBMCs) were analyzed by flow cytometry to assess CD4+ and CD8+ T-cell counts, as well as the expression of activation markers (CD25, HLA-DR) and memory markers (CD45RO, CD45RA).[1]
- T-Cell Proliferation Assay: The in vitro effects of **keliximab** on allergen-specific T-cell proliferation were evaluated by culturing PBMCs from atopic asthmatics with a specific allergen (e.g., house dust mite) and measuring proliferation.[1]

#### **Omalizumab (EXTRA Trial) Protocol**

The EXTRA trial was a randomized, double-blind, placebo-controlled study in patients with moderate-to-severe allergic asthma inadequately controlled on inhaled corticosteroids (ICS).[3] [20]

- Patient Population: Patients with a positive skin test or in vitro reactivity to a perennial aeroallergen.[21]
- Intervention: Subcutaneous omalizumab or placebo every 2 or 4 weeks for 48 weeks.[3]
- Primary Endpoint: Rate of clinically significant asthma exacerbations.[3]

#### Mepolizumab (DREAM and MENSA Trials) Protocol

The DREAM and MENSA studies were randomized, double-blind, placebo-controlled trials in patients with severe eosinophilic asthma.[1][5][6][22][23]

- Patient Population: Patients with a history of recurrent exacerbations and evidence of eosinophilic inflammation (e.g., elevated blood eosinophils).[1][5]
- Intervention: Intravenous (DREAM) or subcutaneous (MENSA) mepolizumab or placebo every 4 weeks.[1][5][6]
- Primary Endpoint: Rate of clinically significant exacerbations. [5][6]

#### **Benralizumab (SIROCCO and CALIMA Trials) Protocol**



The SIROCCO and CALIMA trials were randomized, double-blind, placebo-controlled studies in patients with severe eosinophilic asthma.[7][8][9][24]

- Patient Population: Patients with a history of exacerbations and blood eosinophil counts of ≥300 cells/µL.[7][8]
- Intervention: Subcutaneous benralizumab (30 mg) or placebo every 4 weeks for the first three doses, then every 8 weeks.[7][24]
- Primary Endpoint: Annualized asthma exacerbation rate.[7][8]

#### **Dupilumab (QUEST Trial) Protocol**

The QUEST trial was a randomized, double-blind, placebo-controlled study in patients with uncontrolled, moderate-to-severe asthma.[10][11][12][25]

- Patient Population: Enrolled regardless of baseline eosinophil levels.[10][12]
- Intervention: Subcutaneous dupilumab (200 mg or 300 mg) or placebo every 2 weeks for 52 weeks.[10][25]
- Co-Primary Endpoints: Annualized rate of severe exacerbation events and change from baseline in pre-bronchodilator FEV1 at week 12.[10][25]

## Tezepelumab (NAVIGATOR and PATHWAY Trials) Protocol

The NAVIGATOR and PATHWAY studies were randomized, double-blind, placebo-controlled trials in patients with severe, uncontrolled asthma.[2][13][14][15][26][27][28]

- Patient Population: Enrolled a broad population of patients with severe asthma, including those with low eosinophil counts.[13][14][27]
- Intervention: Subcutaneous tezepelumab (210 mg) or placebo every 4 weeks for 52 weeks.
   [13][26]
- Primary Endpoint: Annualized asthma exacerbation rate.[13][14]



#### Conclusion

**Keliximab**, with its unique mechanism of targeting CD4+ T-cells, represents an early immunomodulatory strategy for severe asthma. While it demonstrated effects on T-cell populations and lung function, the extent of its clinical benefit in terms of exacerbation reduction is not as well-documented as the newer biologics. The subsequent development of biologics targeting more specific downstream pathways, such as IgE, IL-5, IL-4/IL-13, and TSLP, has led to significant advancements in the management of severe asthma, with robust data demonstrating their efficacy in reducing exacerbations, improving lung function, and enabling OCS sparing in targeted patient populations. The choice of biologic is increasingly guided by patient-specific biomarkers and clinical phenotypes, underscoring the importance of a personalized medicine approach in severe asthma.

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#### References

- 1. Severe eosinophilic asthma treated with mepolizumab stratified by baseline eosinophil thresholds: a secondary analysis of the DREAM and MENSA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Results Clinical Review Report: Benralizumab (Fasenra) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asthma Biologics: Comparing Trial Designs, Patient Cohorts and Study Results PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Severe Asthma (SEA) Clinical Studies & Trials FASENRA (benralizumab) [fasenrastudies.com]
- 9. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]

#### Validation & Comparative



- 10. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral CorticoSteroid sparing with biologics in severe asthma: A remark of the Severe Asthma Network in Italy (SANI) PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exdensur (depemokimab) approved by US FDA for the treatment of severe asthma | Morningstar [morningstar.com]
- 17. uspharmacist.com [uspharmacist.com]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- 21. Retrospective Analysis of Biologic Agent Utilization in Severe Asthma: Impact on Exacerbation Rates, Forced Expiratory Volume in the First Second (FEV1), Eosinophils, and IgE Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of mepolizumab in Korean patients with severe eosinophilic asthma from the DREAM and MENSA studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Study Designs | FASENRA For HCPs [fasenrahcp.com]
- 25. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atsjournals.org [atsjournals.org]
- 27. Clinical Trial Designs | TEZSPIRE® (tezepelumab-ekko) for Severe Asthma | For HCPs [tezspirehcp.com]
- 28. Tezepelumab NAVIGATOR Phase III trial met primary endpoint of a statistically significant and clinically meaningful reduction in exacerbations in a broad population of patients with severe asthma [astrazeneca.com]



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